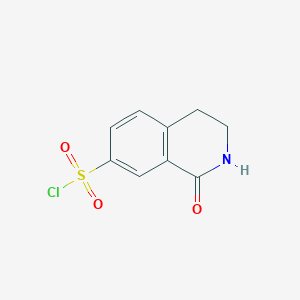

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (THIQ-Cl) is a synthetic compound that has been used in a variety of scientific research applications. It has been found to be a useful tool in biochemistry and molecular biology, as well as in medicinal chemistry and drug discovery. THIQ-Cl is a versatile reagent that can be used for the synthesis of a wide range of organic compounds. It has been used in a variety of laboratory experiments and has been found to be a valuable tool in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Oxygen Transfer and Oxidation Reactions

The oxaziridinium salt derived from dihydroisoquinolin is utilized as an oxygen transfer reagent to thioethers, leading to the selective production of sulfoxides or sulfones, depending on the quantity used. This demonstrates the compound's utility in specific oxidation reactions, which can be performed with an oxaziridinium salt prepared in situ (Hanquet & Lusinchi, 1993). Additionally, a green chemical method for the mild oxidation of tetrahydroisoquinolines (THIQs) and dihydroisoquinolines (DHIQs) using air as a clean oxidant has been developed, showcasing an environmentally friendly approach to the oxidation of these compounds (Zheng et al., 2018).

Structural Analysis and Derivative Formation

Structural analyses of derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride, reveal the steric effects and molecular conformations within these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these derivatives in further chemical synthesis and materials science (Ohba et al., 2012).

Catalysis in Synthesis Reactions

Research has also focused on the development of novel catalysts for promoting synthesis reactions, such as the preparation of hexahydroquinoline derivatives. For instance, a novel nano-sized N-sulfonic acid was prepared and efficiently used for the one-pot synthesis of hexahydroquinolines, showcasing the role of these compounds in facilitating complex chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

Diverse Chemical Transformations

The utility of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride derivatives extends to diverse chemical transformations. For example, a three-component reaction involving these compounds has been described for efficiently generating 1,2-dihydroisoquinolin-3(4H)-imines, demonstrating the versatility of these compounds in organic synthesis (Chen et al., 2011).

Propriétés

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHUSHVJIHFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2738074.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2738075.png)

![3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2738080.png)

![N-[2-[1-(Difluoromethyl)imidazol-2-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2738088.png)

![N-(3,5-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2738092.png)

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide](/img/structure/B2738095.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2738096.png)